Tert-butyl (2-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate is a chemical compound with the molecular formula C15H20O2N4 and a molecular weight of 288.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a pyrazole ring, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)amine . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction. The mixture is usually stirred at low temperatures and then allowed to reach room temperature to complete the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The amino group and pyrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate
- Tert-butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate
- Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
Uniqueness
Tert-butyl (2-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a pyrazole ring.
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl N-[2-[(4-aminopyrazol-1-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13-7-5-4-6-11(13)9-19-10-12(16)8-17-19/h4-8,10H,9,16H2,1-3H3,(H,18,20) |
InChI Key |
TZOMZLQBPUPBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.